![molecular formula C11H17N B2383661 (R)-1-Mesitylethanamine CAS No. 20050-15-1](/img/structure/B2383661.png)
(R)-1-Mesitylethanamine
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Overview
Description
(R)-1-Mesitylethanamine, also known as (R)-(+)-2-(Methylamino)-1,3-diphenylpropane, is a chiral amine that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The exact mechanism of action of (R)-1-Mesitylethanamine is not fully understood. However, it is believed that this compound acts as a chiral auxiliary, which helps to control the stereochemistry of the reaction. The chiral nature of (R)-1-Mesitylethanamine allows it to selectively interact with other chiral molecules, leading to the formation of chiral products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-1-Mesitylethanamine. However, studies have shown that this compound is relatively non-toxic and has low acute toxicity in animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (R)-1-Mesitylethanamine in lab experiments is its chiral nature, which allows for the synthesis of chiral products. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the main limitations of using (R)-1-Mesitylethanamine is its high cost compared to other chiral building blocks.
Future Directions
There are several potential future directions for the research and development of (R)-1-Mesitylethanamine. One potential direction is the development of new chiral ligands for the synthesis of this compound. Additionally, there is potential for the use of (R)-1-Mesitylethanamine in the synthesis of new chiral materials, such as chiral polymers and chiral liquid crystals. Finally, there is potential for the use of (R)-1-Mesitylethanamine in the development of new chiral catalysts for various chemical reactions.
Synthesis Methods
The synthesis of (R)-1-Mesitylethanamine involves the reaction of mesityl oxide with methylamine in the presence of a chiral catalyst. The chiral catalyst used in this reaction is typically a chiral ligand, which helps to control the stereochemistry of the product. Several chiral ligands have been developed for this reaction, including BINAP, DIOP, and TADDOL.
Scientific Research Applications
(R)-1-Mesitylethanamine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the synthesis of chiral pharmaceuticals. The chiral nature of (R)-1-Mesitylethanamine makes it an ideal building block for the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts.
properties
IUPAC Name |
(1R)-1-(2,4,6-trimethylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIICDKJNNIEQG-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Mesitylethanamine |
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